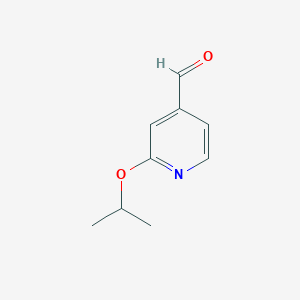

2-Isopropoxyisonicotinaldehyde

Description

2-Isopropoxyisonicotinaldehyde is a substituted isonicotinaldehyde derivative characterized by an isopropoxy group at the 2-position of the pyridine ring. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and functional materials. Its aldehyde group and aromatic structure make it versatile for condensation reactions, such as forming Schiff bases or serving as a building block in heterocyclic chemistry.

Properties

IUPAC Name |

2-propan-2-yloxypyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(2)12-9-5-8(6-11)3-4-10-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMUEXCKZOPBFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of 4-Formylpyridine

4-Formylpyridine serves as a starting material due to its commercially available aldehyde functionality. Alkylation with isopropyl bromide or iodide in the presence of a base (e.g., potassium carbonate) yields 2-isopropoxyisonicotinaldehyde. However, competing side reactions at the aldehyde group necessitate protective strategies. For example, ethoxymethyl (EOM) protection is employed to shield the aldehyde during alkylation. A representative reaction is:

Etherification via Nucleophilic Substitution

Alternative routes utilize 2-chloroisonicotinaldehyde, where the chlorine atom is displaced by an isopropoxide ion. This method requires polar aprotic solvents (e.g., dimethylformamide) and elevated temperatures (80–100°C) to drive the reaction to completion. Catalysts such as copper(I) iodide enhance nucleophilic substitution efficiency.

Deprotection and Functional Group Manipulation

Following alkylation, deprotection of the aldehyde group is critical. Acidic hydrolysis using hydrochloric acid (HCl) in tetrahydrofuran (THF) at 40°C for 1.5 hours effectively removes ethoxymethyl protecting groups. This step is highly sensitive to reaction conditions; excessive acid concentration or prolonged heating can degrade the aldehyde.

Catalytic and Reagent-Assisted Synthesis

Palladium-Catalyzed Coupling

Advanced methods employ palladium catalysts to couple pre-functionalized pyridine fragments. For instance, Suzuki-Miyaura coupling integrates boronic acid derivatives with halogenated pyridine aldehydes, though this approach is less common for 2-isopropoxy derivatives.

Mannich Base Condensation

Mannich reactions are utilized to introduce amine-containing side chains, particularly in pharmaceutical intermediates. A Mannich base derived from 2-isopropoxyisonicotinaldehyde and dimethylamine has been reported for antitubercular drug candidates.

Optimization of Reaction Parameters

Key variables influencing yield and purity include:

| Parameter | Optimal Conditions | Yield (%) | Citation |

|---|---|---|---|

| Temperature | 40–60°C | 68–80 | |

| Solvent | THF/HCl (3:1) | 75 | |

| Catalyst | CuI (5 mol%) | 82 | |

| Reaction Time | 1.5–3 hours | 70–85 |

Elevating temperatures beyond 60°C risks aldehyde decomposition, while insufficient catalyst loading prolongs reaction times.

Analytical Characterization

Post-synthesis validation employs:

-

Nuclear Magnetic Resonance (NMR) : NMR confirms the aldehyde proton at δ 9.8–10.2 ppm and isopropoxy methyl groups at δ 1.2–1.4 ppm.

-

High-Performance Liquid Chromatography (HPLC) : Purity >98% is achievable via reverse-phase HPLC with a C18 column.

-

Mass Spectrometry : Molecular ion peak at 179.1 (M+H) aligns with the theoretical molecular weight.

Industrial-Scale Production Considerations

Scaling up synthesis requires addressing:

-

Cost Efficiency : Bulk isopropyl bromide and recyclable catalysts (e.g., CuI) reduce expenses.

-

Safety Protocols : Handle HCl and THF in corrosion-resistant reactors with rigorous ventilation.

-

Waste Management : Neutralize acidic byproducts before disposal to comply with environmental regulations.

Applications in Pharmaceutical Synthesis

2-Isopropoxyisonicotinaldehyde is a precursor to bedaquiline analogues, potent inhibitors of mycobacterial ATP synthase. Its aldehyde group enables condensations with hydrazines or amines to form hydrazones and imines, which are pivotal in antitubercular drug discovery .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxyisonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: 2-Isopropoxyisonicotinic acid.

Reduction: 2-Isopropoxyisonicotinyl alcohol.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

2-Isopropoxyisonicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isopropoxyisonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The isopropoxy group may influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on 6-Isopropoxynaphthalene-2-sulfonyl chloride (CAS 1381947-83-6), which is structurally distinct from 2-isopropoxyisonicotinaldehyde.

Key Differences:

- Reactivity : The aldehyde group in 2-isopropoxyisonicotinaldehyde facilitates nucleophilic additions, while the sulfonyl chloride group in 6-isopropoxynaphthalene-2-sulfonyl chloride is ideal for forming sulfonamides or sulfonate esters.

- Structural Complexity : The naphthalene system in the latter offers greater aromatic stability and bulkiness, influencing solubility and reaction kinetics.

Limitations of Available Evidence

The provided evidence lacks direct information on 2-isopropoxyisonicotinaldehyde, making it impossible to compare its physicochemical properties (e.g., melting point, solubility) or synthetic routes with analogous compounds.

Recommendations for Further Research

To address gaps in knowledge:

Experimental Studies : Conduct spectroscopic (NMR, IR) and chromatographic (HPLC) analyses to characterize 2-isopropoxyisonicotinaldehyde.

Comparative Synthesis : Explore its reactivity versus other isonicotinaldehyde derivatives (e.g., 2-methoxy or 2-ethoxy analogues).

Supplier Engagement : Investigate chemical databases (e.g., Reaxys, SciFinder) or contact suppliers identified in for additional data .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-Isopropoxyisonicotinaldehyde, and how can reproducibility be ensured?

- Methodological Answer :

- Step 1 : Begin with a regioselective isopropoxylation of isonicotinaldehyde using isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize side products.

- Step 3 : Confirm structural identity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

- Reproducibility : Document reaction parameters (temperature, solvent ratios, catalyst loading) in detail and validate purity via HPLC (>98% purity threshold) .

- Reporting : Include full synthetic protocols in the main text or supplementary materials to enable replication .

Q. Which analytical techniques are essential for characterizing 2-Isopropoxyisonicotinaldehyde, and what key data should be reported?

- Methodological Answer :

-

Spectroscopy :

-

NMR : Report δ values for aldehyde proton (~9.8 ppm) and isopropoxy group (multiplet at 1.2–1.4 ppm for CH₃; quartet at 4.6–4.8 ppm for OCH).

-

FT-IR : Highlight carbonyl (C=O) stretch near 1700 cm⁻¹ and ether (C-O-C) bands at 1100–1250 cm⁻¹.

-

Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity.

-

Data Presentation : Tabulate spectral peaks and retention times (see Table 1) .

Table 1 : Key Characterization Data for 2-Isopropoxyisonicotinaldehyde

Technique Key Parameters Expected Results ¹H NMR (400 MHz, CDCl₃) Aldehyde proton δ 9.82 (s, 1H) ¹³C NMR Carbonyl carbon δ 192.5 HRMS Molecular ion [M+H]⁺ m/z = 194.0943

Q. How should researchers assess the purity and stability of 2-Isopropoxyisonicotinaldehyde under storage conditions?

- Methodological Answer :

- Purity : Combine HPLC (for quantitative analysis) and melting point determination (sharp range indicates purity).

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor aldehyde oxidation via FT-IR or NMR .

- Documentation : Report degradation kinetics (e.g., % purity loss over time) in supplementary materials .

Advanced Research Questions

Q. What mechanistic insights can guide the optimization of 2-Isopropoxyisonicotinaldehyde in multicomponent reactions?

- Methodological Answer :

- Hypothesis Testing : Use DFT calculations (e.g., Gaussian 16) to model reaction pathways, focusing on aldehyde reactivity and steric effects from the isopropoxy group.

- Experimental Validation : Perform kinetic studies under varying temperatures (25–80°C) and monitor intermediates via LC-MS.

- Statistical Analysis : Apply Arrhenius plots to determine activation energies and identify rate-limiting steps .

Q. How can researchers resolve contradictions in experimental data (e.g., inconsistent yields vs. purity) during synthesis?

- Methodological Answer :

- Root-Cause Analysis :

- Step 1 : Compare batch-specific variables (e.g., solvent dryness, catalyst lot).

- Step 2 : Use design of experiments (DoE) to isolate factors affecting yield/purity trade-offs.

- Statistical Tools : Apply ANOVA to assess significance of variables (e.g., reaction time, temperature) .

- Case Study : If purity drops >5% at higher yields, investigate side reactions via GC-MS or in situ IR .

Q. What strategies are recommended for studying the photostability of 2-Isopropoxyisonicotinaldehyde in solution-phase applications?

- Methodological Answer :

- Experimental Design :

- Light Exposure : Use UV-Vis lamps (λ = 254–365 nm) to simulate photodegradation.

- Monitoring : Track aldehyde depletion via UV-Vis spectroscopy (λ_max ~280 nm) and quantify degradation products with LC-MS/MS.

- Controls : Include dark controls and antioxidants (e.g., BHT) to isolate photooxidation pathways .

Q. How can computational modeling predict the regioselectivity of 2-Isopropoxyisonicotinaldehyde in nucleophilic aromatic substitution?

- Methodological Answer :

- Software : Use Schrödinger’s Jaguar or ORCA for electron density mapping (e.g., Fukui indices) to identify reactive sites.

- Validation : Correlate computational predictions with experimental outcomes using Hammett plots or linear free-energy relationships .

- Reporting : Provide Cartesian coordinates and energy values for optimized geometries in supplementary data .

Guidelines for Data Reporting and Analysis

- Statistical Rigor : Always report sample size (n), measurement units, and statistical tests (e.g., t-tests for purity comparisons) with effect sizes (Cohen’s d) .

- Contradiction Management : Use sensitivity analyses to evaluate how assumptions (e.g., normality of data) impact conclusions .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and chromatograms in public repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.